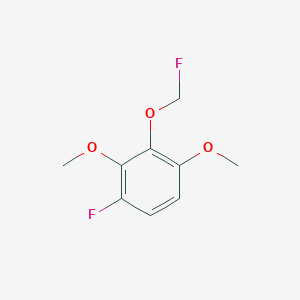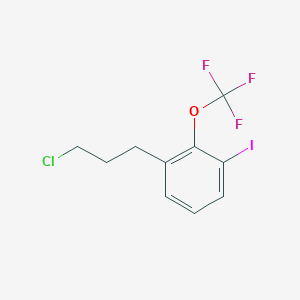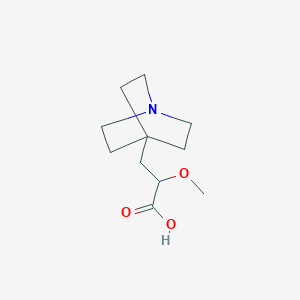
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a methoxy group and a propanoic acid moiety
Métodos De Preparación
The synthesis of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid typically involves the reaction of quinuclidine with appropriate reagents to introduce the methoxy and propanoic acid groups. One common synthetic route involves the alkylation of quinuclidine with a methoxy-substituted alkyl halide, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3-(quinuclidin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and propanoic acid groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Methoxy-3-(quinuclidin-4-YL)propanoic acid can be compared with other quinuclidine derivatives, such as:
3-(quinuclidin-4-yl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-Methoxy-3-(piperidin-4-yl)propanoic acid: Similar structure but with a piperidine ring instead of quinuclidine, which may result in different pharmacological properties.
2-Methoxy-3-(morpholin-4-yl)propanoic acid: Contains a morpholine ring, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the quinuclidine backbone, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19NO3 |
|---|---|
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
3-(1-azabicyclo[2.2.2]octan-4-yl)-2-methoxypropanoic acid |
InChI |
InChI=1S/C11H19NO3/c1-15-9(10(13)14)8-11-2-5-12(6-3-11)7-4-11/h9H,2-8H2,1H3,(H,13,14) |
Clave InChI |
PBUIAFQUDPXCBZ-UHFFFAOYSA-N |
SMILES canónico |
COC(CC12CCN(CC1)CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


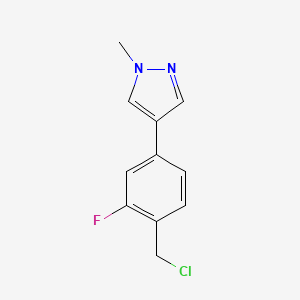
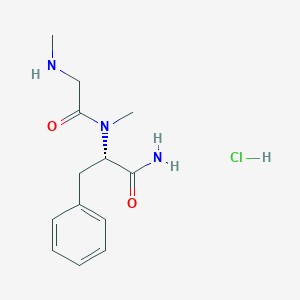
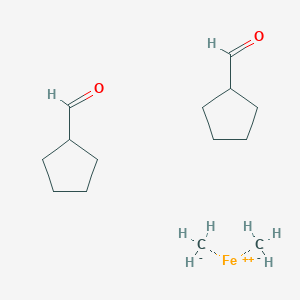
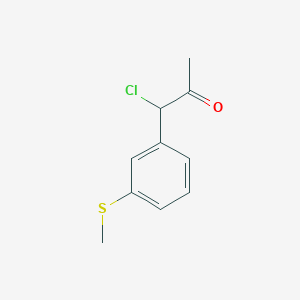
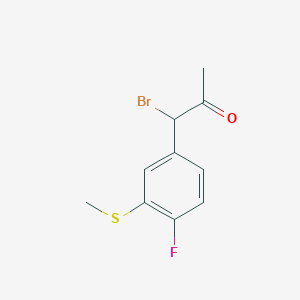
![Tert-butyl7,9-dioxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B14039857.png)
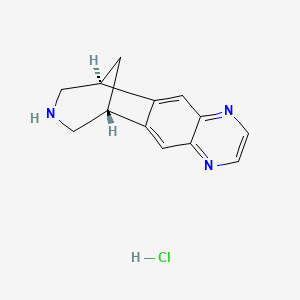
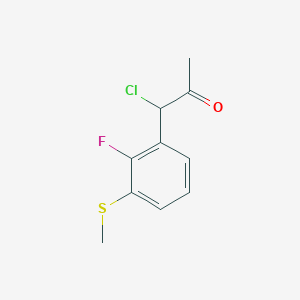
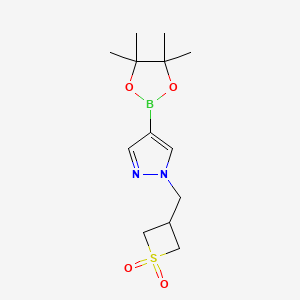
![Methyl 3-(benzo[b]thiophen-2-yl)propanoate](/img/structure/B14039878.png)
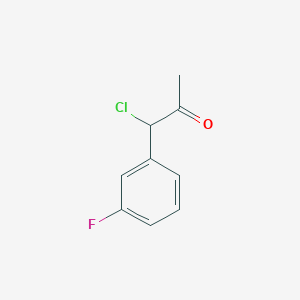
![(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14039891.png)
